4-{1-[(3-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
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Description
The compound “4-{1-[(3-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine” is a complex organic molecule that contains a piperidine ring and a thiomorpholine ring. The piperidine ring is a common structural motif in many pharmaceuticals and natural products . The thiomorpholine ring is a less common motif, but it is found in some pharmaceuticals and is used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperidine derivatives are known to undergo a variety of reactions, including intra- and intermolecular reactions leading to the formation of various substituted piperidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 4-[(4-methoxyphenyl)methyl]piperidine, is a powder with a melting point of 59-61 degrees Celsius .Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Given the biological activity of many piperidine derivatives, it could be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-17-6-2-4-15(12-17)13-19-7-3-5-16(14-19)18(21)20-8-10-23-11-9-20/h2,4,6,12,16H,3,5,7-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBNKQVSNWFJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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